molecular formula C6H4N2O2 B588897 Eniluracil-13C,15N2 CAS No. 1329556-69-5

Eniluracil-13C,15N2

货号: B588897
CAS 编号: 1329556-69-5
分子量: 139.089
InChI 键: JOZGNYDSEBIJDH-TTXLGWKISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase (DPD). This compound is primarily used in biochemical research, particularly in the study of metabolic pathways and enzyme inhibition. The incorporation of carbon-13 and nitrogen-15 isotopes allows for detailed tracking and analysis in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Eniluracil-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the uracil structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps, including the synthesis of labeled precursors, purification, and quality control to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: Eniluracil-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products.

    Reduction: Reduction reactions

生物活性

Eniluracil-13C,15N2 is a labeled derivative of eniluracil, a compound primarily known for its role in enhancing the efficacy of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Eniluracil

Eniluracil is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the catabolism of 5-FU. By inhibiting DPD, eniluracil prolongs the half-life and enhances the therapeutic effects of 5-FU, allowing for more effective cancer treatment while potentially reducing side effects associated with conventional dosing regimens . The compound has been investigated for various cancers, including colorectal and breast cancer.

The primary mechanism by which this compound exerts its biological activity involves:

  • Inhibition of DPD : By irreversibly binding to DPD, eniluracil reduces the breakdown of 5-FU, leading to increased plasma concentrations and prolonged exposure of tumor cells to the active drug .
  • Enhanced Bioavailability : The combination with eniluracil allows for oral administration of 5-FU at lower doses with predictable pharmacokinetics .

Pharmacological Properties

The pharmacological profile of this compound includes:

PropertyValue/Description
Type Small Molecule
Drug Class Dihydropyrimidine dehydrogenase inhibitor
Indications Cancer (in combination with 5-FU)
Administration Route Oral
Pharmacodynamics Modulates DPD activity

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of eniluracil in combination with 5-FU:

  • Phase I Trial : This trial evaluated the pharmacokinetics of weekly oral fluorouracil given with eniluracil in patients with solid tumors. Results indicated significant weight loss in mice treated with this combination compared to controls (p < 0.01), suggesting effective tumor suppression .
  • Phase II Study in Breast Cancer : In a study involving patients with advanced breast cancer, the combination therapy resulted in a response rate of 55% (16 partial responses out of 29 assessable patients). The median response duration was approximately 14 months, with manageable toxicity levels reported .
  • Impact on Toxicity Profiles : Clinical assessments noted low rates of severe adverse effects. Only minor toxicities were reported, such as mild diarrhea (39%) and nausea (27%), indicating that eniluracil may allow for effective cancer treatment with reduced side effects compared to traditional regimens .

Case Studies

A notable case involved a patient with metastatic breast cancer who had previously undergone chemotherapy. After treatment with oral 5-FU combined with eniluracil, significant tumor regression was observed without severe adverse effects, demonstrating the potential of this combination therapy in refractory cases .

属性

CAS 编号

1329556-69-5

分子式

C6H4N2O2

分子量

139.089

IUPAC 名称

5-ethynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1

InChI 键

JOZGNYDSEBIJDH-TTXLGWKISA-N

SMILES

C#CC1=CNC(=O)NC1=O

同义词

5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2;  5-Ethynyluracil-13C,15N2;  NSC 687296-13C,15N2; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。